molecular formula C11H12Cl2O2 B2895931 6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 1339128-13-0

6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No.: B2895931
CAS No.: 1339128-13-0
M. Wt: 247.12
InChI Key: HYNZCZHGWPSOSM-UHFFFAOYSA-N
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Description

6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound that belongs to the class of benzodioxepines This compound is characterized by the presence of a benzodioxepine ring system, which is a bicyclic structure containing both oxygen and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-3,4-dihydro-2H-1,5-benzodioxepine with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thioethers.

Scientific Research Applications

6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in their catalytic efficiency. Additionally, the compound can interact with cellular membranes, altering their permeability and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine is unique due to the presence of both chlorine atoms and the chloroethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials .

Properties

IUPAC Name

6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2/c12-3-2-8-6-9(13)11-10(7-8)14-4-1-5-15-11/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNZCZHGWPSOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC(=C2)CCCl)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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